(1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Overview
Description
The compound “(1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclic octane ring and a triazole ring attached to it. The InChI code for this compound is1S/C8H15NO.ClH/c10-5-6-3-7-1-2-8 (4-6)9-7;/h6-10H,1-5H2;1H/t6-,7-,8+;
. Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Drug Discovery
2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Nematicidal Activity
The compound has shown inhibition activities against root-knot nematodes M. incognita . The activities were 84% at 160 mg/l and 60% at 20 mg/l for in vitro test and test tube test, respectively .
Organic Synthesis
The compound is employed as an important raw material and intermediate used in organic synthesis .
Agrochemical Field
It is used in the agrochemical field as a raw material and intermediate .
Future Directions
The future directions in the research of this compound could involve the development of more efficient synthesis methods, exploration of its biological activities, and its potential applications in various fields. The 8-azabicyclo[3.2.1]octane scaffold is a central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner is of significant interest .
properties
IUPAC Name |
[1-(8-azabicyclo[3.2.1]octan-3-yl)triazol-4-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c15-6-9-5-14(13-12-9)10-3-7-1-2-8(4-10)11-7;/h5,7-8,10-11,15H,1-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOKFBILLZMEEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3C=C(N=N3)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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